molecular formula C11H10O4 B12906104 (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one

(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one

Cat. No.: B12906104
M. Wt: 206.19 g/mol
InChI Key: ZKUKZXDYZWHINW-FPLPWBNLSA-N
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Description

(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is an organic compound that features a furan ring and a pyran ring connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-3,4-dihydro-2H-pyran-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes have been explored to provide a more environmentally friendly and cost-effective approach to synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The methylene bridge can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydro derivatives, and various substituted pyran derivatives .

Scientific Research Applications

(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is unique due to its combination of a furan ring and a pyran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-methoxypyran-3-one

InChI

InChI=1S/C11H10O4/c1-13-11-10(12)8(4-6-15-11)7-9-3-2-5-14-9/h2-7,11H,1H3/b8-7-

InChI Key

ZKUKZXDYZWHINW-FPLPWBNLSA-N

Isomeric SMILES

COC1C(=O)/C(=C\C2=CC=CO2)/C=CO1

Canonical SMILES

COC1C(=O)C(=CC2=CC=CO2)C=CO1

Origin of Product

United States

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